

A Technical Guide to the Chemical Properties of Ethyl D-valinate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl D-valinate hydrochloride*

Cat. No.: *B613183*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

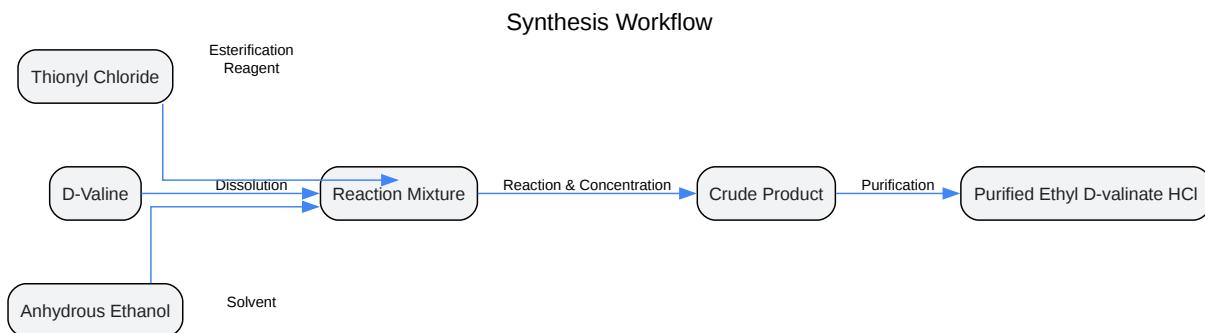
This in-depth technical guide provides a comprehensive overview of the core chemical properties of **Ethyl D-valinate hydrochloride**. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical and Physical Properties

Ethyl D-valinate hydrochloride is the hydrochloride salt of the ethyl ester of the D-isomer of the essential amino acid valine. It is a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptides and pharmaceutical compounds.^[1] Its stereochemistry and reactivity make it a valuable chiral starting material.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Ethyl D-valinate hydrochloride**.


Property	Value	Source(s)
IUPAC Name	ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride	
CAS Number	73913-64-1	[2]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[2] [3]
Molecular Weight	181.66 g/mol	[2] [3] [4]
Appearance	White to almost white crystalline powder	[5]
Melting Point	102-106 °C	[1]
Boiling Point	169.2 °C at 760 mmHg (for the free base)	[4]
Solubility	Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5]
Optical Rotation	$[\alpha]^{20}/D = -7.3 \pm 1^\circ$ (c=2 in H ₂ O)	[1]
LogP	2.03510 (Computed for the free base)	[4]
PSA (Polar Surface Area)	52.32 Å ² (Computed for the free base)	[4]

Synthesis and Purification

The synthesis of **Ethyl D-valinate hydrochloride** is typically achieved through the Fischer esterification of D-valine, followed by the introduction of hydrochloric acid.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Ethyl D-valinate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl D-valinate hydrochloride**.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for the synthesis of the L-isomer.[\[5\]](#)

- **Dissolution:** In a 50 L glass reactor, add 5 kg (42.7 mol) of D-valine to 4 kg of anhydrous ethanol. Stir the mixture until the D-valine is completely dissolved.
- **Cooling:** Cool the reaction mixture to a temperature between 0-10 °C.
- **Esterification:** Slowly add 8.8 liters of thionyl chloride dropwise to the cooled reaction mixture.
- **Reflux:** After the complete addition of thionyl chloride, gradually heat the mixture to reflux and maintain this temperature for 18 hours.
- **Concentration:** Upon completion of the reaction, concentrate the reaction solution to dryness under reduced pressure.
- **Precipitation:** Add 15 liters of isopropyl acetate to the dried residue at a temperature of 15-20 °C and stir for 1 hour to precipitate the product.

- Isolation: Collect the solid product by filtration to yield **Ethyl D-valinate hydrochloride**.

Experimental Protocol: Purification

Purification of the crude product can be achieved by recrystallization.

- Dissolution: Dissolve the crude **Ethyl D-valinate hydrochloride** in a minimal amount of hot ethanol.
- Recrystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by filtration.
- Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum.

Analytical Methods

A variety of analytical techniques are employed to confirm the identity, purity, and structure of **Ethyl D-valinate hydrochloride**.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for assessing the purity of **Ethyl D-valinate hydrochloride**.^[6]

The diagram below outlines the typical workflow for the HPLC analysis of **Ethyl D-valinate hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **Ethyl D-valinate hydrochloride**.

The following is a representative HPLC method for the analysis of **Ethyl D-valinate hydrochloride**.^[6]

- Column: Newcrom R1 or a similar C18 reverse-phase column.^[6]
- Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[6]
- Detection: UV detection at an appropriate wavelength (typically 210-220 nm for amino acid derivatives).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Procedure:
 - Prepare a standard solution of **Ethyl D-valinate hydrochloride** of known concentration in the mobile phase.
 - Prepare the sample solution by dissolving the synthesized product in the mobile phase.
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the retention time of the main peak.
 - Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Spectroscopic Analysis

IR and Raman spectroscopy are used to identify the functional groups present in the molecule.

- Sample Preparation: The sample can be analyzed as a solid (neat) using an Attenuated Total Reflectance (ATR) accessory for IR spectroscopy, or as a KBr pellet. For Raman

spectroscopy, the solid sample can be analyzed directly.

- Data Acquisition: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm^{-1} for IR).
- Interpretation: The spectra of **Ethyl D-valinate hydrochloride** are expected to show characteristic peaks for the amine group (N-H stretching), the ester carbonyl group (C=O stretching), and C-H, C-N, and C-O bonds.

^1H NMR spectroscopy is used to elucidate the structure of the molecule by identifying the different types of protons and their connectivity.

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D_2O) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard NMR spectrometer.
- Interpretation: The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the valine side chain (a multiplet and two doublets), and the alpha-proton. The chemical shifts and coupling patterns provide definitive structural information.

Biological Activity and Applications

Ethyl D-valinate hydrochloride serves as a vital chiral building block in the synthesis of various pharmaceutical agents.^[1] Its applications are primarily in:

- Peptide Synthesis: It is a common reagent in both solution-phase and solid-phase peptide synthesis.^[5]
- Drug Development: It is used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[1]
- Nutritional Supplements: Amino acid esters, in general, are utilized in nutritional supplements.^[4]
- Research in Neurobiology: The parent compound and its derivatives are studied for potential neuroprotective effects.^[1]

Currently, there is limited publicly available information detailing the specific signaling pathways directly modulated by **Ethyl D-valinate hydrochloride** itself. Its biological relevance is primarily understood through its incorporation into larger, biologically active molecules. Further research is needed to elucidate any intrinsic biological activity and its mechanism of action.

Safety and Handling

- General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5]

This technical guide provides a foundational understanding of the chemical properties and handling of **Ethyl D-valinate hydrochloride**. For further detailed information, consulting the cited literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl D-valinate hydrochloride | C7H16CINO2 | CID 42609611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Valine ethyl ester hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 4. dl-valine ethyl ester hydrochloride | CAS#:23358-42-1 | Chemsric [chemsrc.com]
- 5. Ethyl L-valinate hydrochloride | 17609-47-1 [chemicalbook.com]
- 6. Separation of Ethyl D-valinate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Ethyl D-valinate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b613183#ethyl-d-valinate-hydrochloride-chemical-properties\]](https://www.benchchem.com/product/b613183#ethyl-d-valinate-hydrochloride-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com